2,6-Dichloro-4-(difluoromethoxy)benzylamine

Catalog No.
S853092
CAS No.
1807059-60-4
M.F
C8H7Cl2F2NO
M. Wt
242.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-(difluoromethoxy)benzylamine

CAS Number

1807059-60-4

Product Name

2,6-Dichloro-4-(difluoromethoxy)benzylamine

IUPAC Name

[2,6-dichloro-4-(difluoromethoxy)phenyl]methanamine

Molecular Formula

C8H7Cl2F2NO

Molecular Weight

242.05 g/mol

InChI

InChI=1S/C8H7Cl2F2NO/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-2,8H,3,13H2

InChI Key

YPONWGIFHFPDQG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)CN)Cl)OC(F)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)CN)Cl)OC(F)F

2,6-Dichloro-4-(difluoromethoxy)benzylamine is a chemical compound characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a benzylamine structure. Its molecular formula is C9H8Cl2F2N, and it features a benzene ring substituted at the 2 and 6 positions with chlorine atoms, while the 4 position is substituted with a difluoromethoxy group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the halogen substituents.

2,6-Dichloro-4-(difluoromethoxy)benzylamine exhibits significant biological activity, particularly in the context of medicinal chemistry. Compounds with similar structures have been studied for their potential as:

  • Antimicrobial Agents: Some derivatives show promising activity against various bacterial strains.
  • Herbicides: The chlorinated aromatic compounds are often explored for their herbicidal properties due to their ability to disrupt plant growth processes .

The unique combination of chlorine and fluorine atoms may enhance the lipophilicity and bioavailability of this compound, making it a candidate for further pharmacological studies.

Synthesis of 2,6-Dichloro-4-(difluoromethoxy)benzylamine can be achieved through several methods:

  • Halogenation: Starting from a suitable precursor like 4-(difluoromethoxy)benzylamine, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Nucleophilic Substitution: The difluoromethoxy group can be introduced via nucleophilic substitution on a suitable chlorinated aromatic compound.
  • Reduction Reactions: If starting from a nitro or other functionalized precursor, reduction reactions can yield the desired amine.

These methods highlight the versatility in synthesizing halogenated benzylamines and their derivatives .

The applications of 2,6-Dichloro-4-(difluoromethoxy)benzylamine are diverse:

  • Pharmaceuticals: It serves as an intermediate in synthesizing biologically active compounds with potential therapeutic effects.
  • Agrochemicals: Its herbicidal properties make it valuable in agricultural formulations aimed at weed control.
  • Research: Used in studies exploring structure-activity relationships in medicinal chemistry.

The compound's unique structural features contribute to its efficacy in these applications .

Studies investigating the interactions of 2,6-Dichloro-4-(difluoromethoxy)benzylamine with biological systems reveal its potential mechanism of action. Interaction studies focus on:

  • Enzyme Inhibition: Assessing the ability of this compound to inhibit specific enzymes involved in metabolic pathways.
  • Binding Affinity: Evaluating how well it binds to target receptors or proteins, which is crucial for determining its pharmacological profile.

These studies are essential for understanding how modifications to the compound's structure influence its biological activity and therapeutic potential .

Several compounds share structural similarities with 2,6-Dichloro-4-(difluoromethoxy)benzylamine. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
4-Chloro-2-(trifluoromethoxy)benzonitrileContains trifluoromethoxy instead of difluoromethoxyDifferent electronic properties due to trifluoromethyl group
3-Chloro-4-(difluoromethoxy)anilineChlorine at different positionVarying reactivity due to aniline structure
5-Fluoro-2-chlorobenzylamineFluoro instead of difluoromethoxyPotentially different biological activity

These compounds illustrate variations in halogenation patterns and functional groups that affect their reactivity and biological profiles. The unique combination of chlorine and difluoromethoxy groups in 2,6-Dichloro-4-(difluoromethoxy)benzylamine may provide distinct advantages in specific applications compared to its analogs .

XLogP3

3

Dates

Modify: 2023-08-16

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